molecular formula C8H6BrN3O2 B11860124 Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate CAS No. 1250444-28-0

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate

Cat. No.: B11860124
CAS No.: 1250444-28-0
M. Wt: 256.06 g/mol
InChI Key: OSZASZXYSRVGIP-UHFFFAOYSA-N
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Description

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate is a heterocyclic compound with significant interest in the fields of organic synthesis and medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of α-bromoketones and 2-aminopyridine derivatives, which undergo a tandem cyclization and bromination reaction in the presence of tert-butyl hydroperoxide (TBHP) as an oxidant . The reaction is carried out in ethyl acetate, and no base is required .

Industrial Production Methods: While detailed industrial production methods are not extensively documented, the scalability of the synthetic route involving α-bromoketones and 2-aminopyridine derivatives suggests potential for industrial application. Optimization of reaction conditions, such as solvent choice and reaction temperature, can enhance yield and efficiency.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles like amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation Reactions: Oxidizing agents like TBHP or hydrogen peroxide (H2O2) are used.

    Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted derivatives, while oxidation reactions can produce oxidized imidazo[1,2-a]pyrazine derivatives .

Scientific Research Applications

Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites, modulating the activity of these targets. For example, in medicinal applications, it may inhibit the function of enzymes involved in disease pathways, thereby exerting therapeutic effects .

Comparison with Similar Compounds

Uniqueness: Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate is unique due to the presence of the carboxylate group, which enhances its solubility and reactivity. This functional group also provides additional sites for further chemical modification, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-14-8(13)6-7-11-4-5(9)12(7)3-2-10-6/h2-4H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSZASZXYSRVGIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NC=CN2C1=NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60857532
Record name Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1250444-28-0
Record name Methyl 3-bromoimidazo[1,2-a]pyrazine-8-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60857532
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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